2,3-Difluoro-5-(trifluoromethyl)pyridine
Overview
Description
2,3-Difluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H2F5N. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties. It is used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Difluoro-5-(trifluoromethyl)pyridine can be synthesized by contacting a 2,3-dihalo-5-(trifluoromethyl)pyridine with potassium fluoride or cesium fluoride in a polar aprotic solvent at elevated temperatures under substantially anhydrous conditions. The difluoropyridine products are removed as they are formed to minimize decomposition . The reaction may also be conducted in the presence of an acid scavenger and/or a phase-transfer catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Potassium fluoride or cesium fluoride in polar aprotic solvents.
Oxidation: Various oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium or nickel catalysts in the presence of suitable ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
2,3-Difluoro-5-(trifluoromethyl)pyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: In the development of fluorinated biomolecules for studying biological processes.
Medicine: As an intermediate in the synthesis of pharmaceuticals with improved pharmacokinetic properties.
Industry: In the production of agrochemicals and specialty chemicals with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, as well as improve metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but with chlorine atoms instead of fluorine.
2-Fluoro-3-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with a different substitution pattern.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine with both chlorine and fluorine substituents
Uniqueness
2,3-Difluoro-5-(trifluoromethyl)pyridine is unique due to its high fluorine content, which imparts distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets, making it valuable in various applications .
Properties
IUPAC Name |
2,3-difluoro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFCGIKPAAZFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540285 | |
Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89402-42-6 | |
Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89402-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089402426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-difluoro-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.202.425 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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